molecular formula C14H18O5 B8176622 Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Cat. No.: B8176622
M. Wt: 266.29 g/mol
InChI Key: UOFWXHHCCPXMDM-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The tetrahydropyran moiety is introduced via a nucleophilic substitution reaction where tetrahydropyranyl chloride reacts with the hydroxyl group of the benzoate ester under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their function. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is unique due to the presence of both the tetrahydropyran ring and the hydroxyl group, which confer enhanced stability, bioavailability, and reactivity compared to similar compounds .

Properties

IUPAC Name

methyl 4-hydroxy-2-(oxan-4-ylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-17-14(16)12-3-2-11(15)8-13(12)19-9-10-4-6-18-7-5-10/h2-3,8,10,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFWXHHCCPXMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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